

A Technical Guide to the Spectroscopic Data of 2-Methylbenzamide Oxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl benzamideoxime

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a summary of the expected spectroscopic data (NMR, IR, Mass Spectrometry) for 2-Methylbenzamide oxime (CAS No. 40312-14-9). It includes detailed experimental protocols for acquiring such data and visual diagrams to illustrate analytical workflows and spectral correlations.

Chemical Structure and Properties

- IUPAC Name: (1E)-1-(2-methylphenyl)-N-hydroxy-methanimidamide
- Molecular Formula: $C_8H_{10}N_2O$
- Molecular Weight: 150.18 g/mol
- Physical Form: Solid
- Melting Point: 144-148 °C

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for 2-Methylbenzamide oxime based on the analysis of its functional groups and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~10.0 - 11.5	Singlet	1H	N-OH (oxime)
~7.2 - 7.6	Multiplet	4H	Ar-H (aromatic)
~5.5 - 6.5	Singlet (broad)	2H	NH ₂ (amide)
~2.3	Singlet	3H	Ar-CH ₃ (methyl)

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~150 - 155	C=N (oxime)
~135 - 140	Quaternary Ar-C-CH ₃
~125 - 132	Ar-CH (aromatic)
~120 - 135	Quaternary Ar-C-C=N
~20	Ar-CH ₃ (methyl)

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3600	Broad	O-H stretch (oxime)
3100 - 3400	Medium	N-H stretch (primary amide)
3000 - 3100	Medium	C-H stretch (aromatic)
2850 - 3000	Medium	C-H stretch (methyl)
~1640 - 1680	Strong	C=N stretch (oxime)
~1600, ~1475	Medium	C=C stretch (aromatic ring)
~930 - 960	Medium	N-O stretch (oxime)

Table 4: Mass Spectrometry Data

m/z Value	Interpretation
150.18	[M] ⁺ , Molecular ion peak corresponding to the exact mass of the compound.
133	[M-OH] ⁺ , Fragment resulting from the loss of a hydroxyl radical.
119	[M-NHOH] ⁺ or [M-CH ₃ -NH] ⁺ , Common fragmentation pathways for similar structures.
91	[C ₇ H ₇] ⁺ , Tropylium ion, characteristic of a toluene-like substructure.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-20 mg of 2-Methylbenzamide oxime.^[1] The sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or

CDCl_3 , inside a clean 5 mm NMR tube.[1] The solution should be sonicated to ensure homogeneity.[1]

- Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[2][3]
- Data Acquisition:
 - The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.[1]
 - The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.[1]
 - For ^1H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used.
 - Chemical shifts are referenced internally to the residual solvent signal or an internal standard like tetramethylsilane (TMS).[2]

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (5-10 mg) of solid 2-Methylbenzamide oxime in a few drops of a volatile solvent like methylene chloride.[4]
 - Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4][5]
 - Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate.[4][5]
- Instrumentation: A standard FTIR spectrometer is used for analysis.
- Data Acquisition:
 - A background spectrum of the clean, empty sample compartment is recorded.

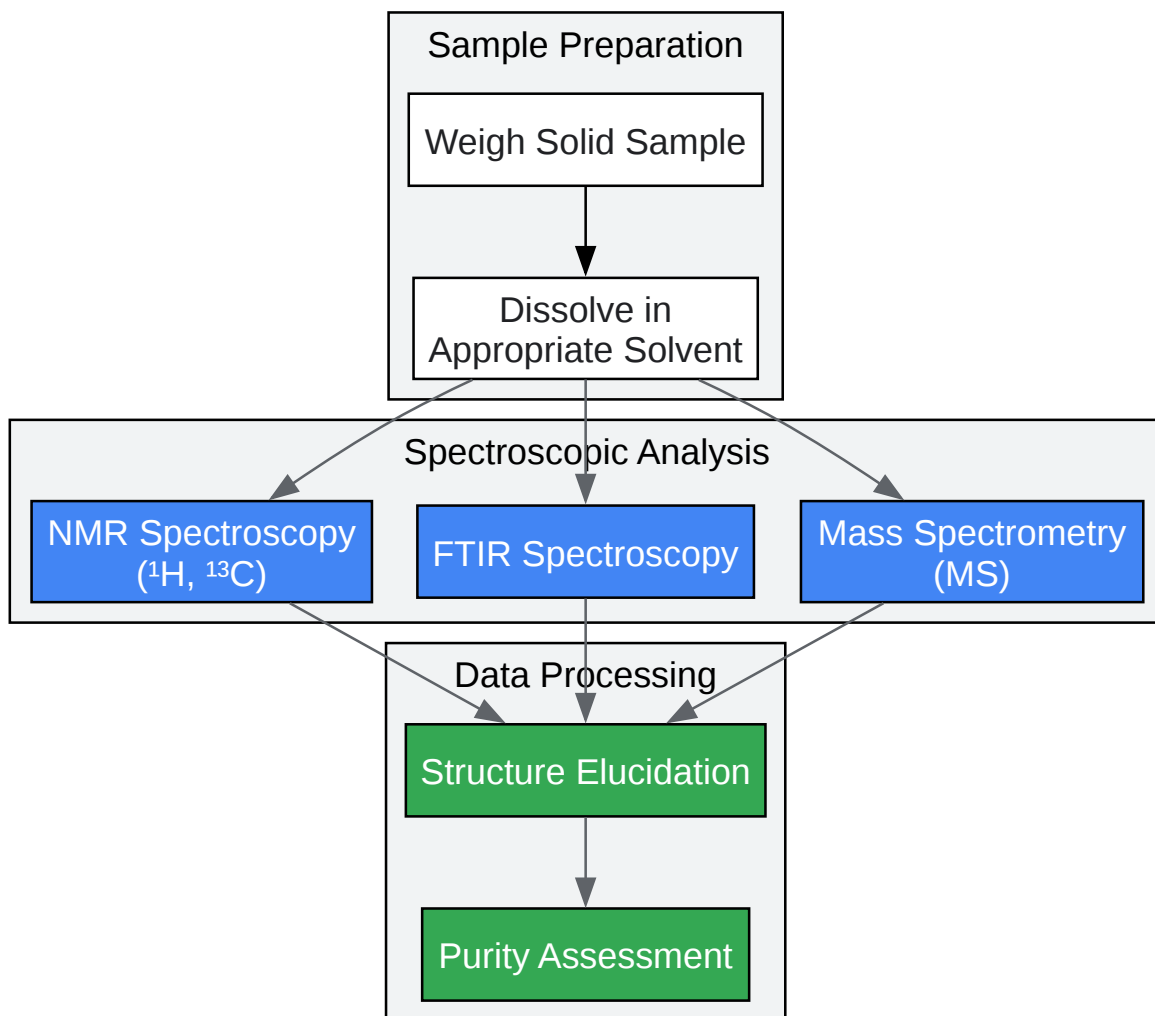
- The salt plate with the sample film is placed in the sample holder.
- The IR spectrum is recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. The final spectrum is presented in terms of transmittance or absorbance.

3.3 Mass Spectrometry (MS)

- Sample Preparation: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile solvent. For direct infusion Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.^[6] Ionization can be achieved through Electron Ionization (EI) for GC-MS or ESI for LC-MS.
- Data Acquisition:
 - In EI mode, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.^[7]
 - In ESI mode, a high voltage is applied to the liquid sample to create an aerosol of charged droplets.
 - The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio. The resulting mass spectrum plots the relative abundance of ions against their m/z values.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis of a solid organic compound.

Diagram 2: Structure-Spectra Correlation for 2-Methylbenzamide Oxime

<div>Chemical Structure</div> <div>2-Methylbenzamide Oxime $C_8H_{10}N_2O$</div>		
Expected Spectroscopic Signals		
<div>NMR</div> <div>1H NMR:<ul style="list-style-type: none">- Aromatic H (7.2-7.6 ppm)- Oxime OH (~10-11.5 ppm)- Amide NH_2 (~5.5-6.5 ppm)- Methyl CH_3 (~2.3 ppm)</div>	<div>IR</div> <div>IR (cm^{-1}):<ul style="list-style-type: none">- O-H Stretch (~3400-3600)- N-H Stretch (~3100-3400)- C=N Stretch (~1640-1680)</div>	<div>MS</div> <div>MS (m/z):<ul style="list-style-type: none">- Molecular Ion $[M]^+$ at 150- Fragments $[M-OH]^+$, $[C_7H_7]^+$</div>

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Caption: Correlation of functional groups in 2-Methylbenzamide oxime with their expected spectroscopic signals.

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